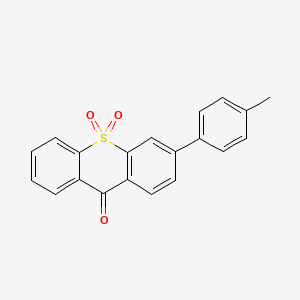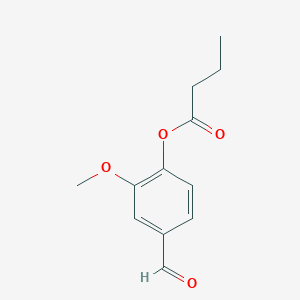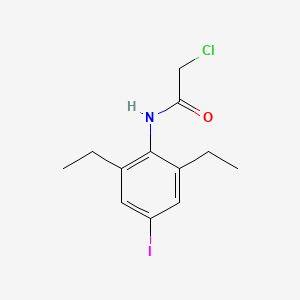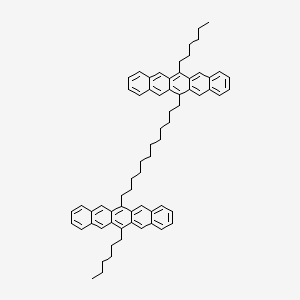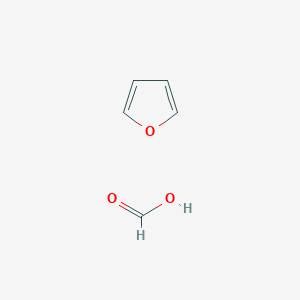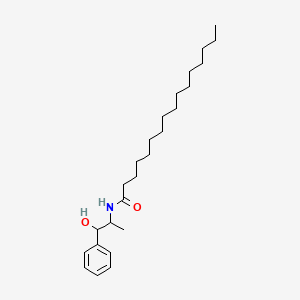
N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide involves the formal condensation of palmitic acid with the primary amino group of 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Similar compounds to N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide include:
- N-(1-Hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl)hexadecanamide
- N-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)hexadecanimidic acid
Uniqueness
This compound is unique due to its specific structure and the presence of both a hydroxy group and a phenyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
919770-86-8 |
|---|---|
分子式 |
C25H43NO2 |
分子量 |
389.6 g/mol |
IUPAC 名称 |
N-(1-hydroxy-1-phenylpropan-2-yl)hexadecanamide |
InChI |
InChI=1S/C25H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(27)26-22(2)25(28)23-19-16-15-17-20-23/h15-17,19-20,22,25,28H,3-14,18,21H2,1-2H3,(H,26,27) |
InChI 键 |
AMFJUGJTRFKICG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole](/img/structure/B14199036.png)
![8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14199039.png)
![1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14199041.png)
![Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14199051.png)
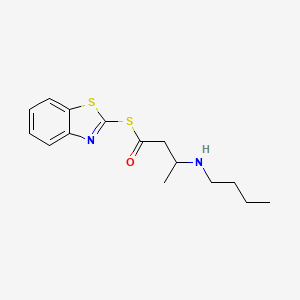
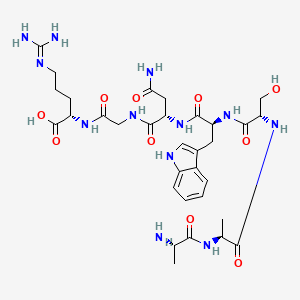
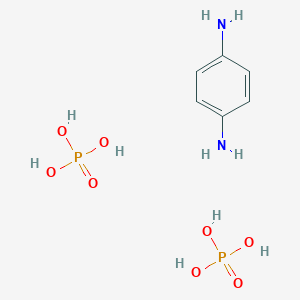
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

